Home > Products > Screening Compounds P23358 > Imatinib (Piperidine)-N,N-dioxide
Imatinib (Piperidine)-N,N-dioxide - 571186-93-1

Imatinib (Piperidine)-N,N-dioxide

Catalog Number: EVT-1466669
CAS Number: 571186-93-1
Molecular Formula: C29H31N7O3
Molecular Weight: 525.613
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Imatinib related substance B is a chemical compound identified as a related substance to Imatinib Mesylate []. Imatinib Mesylate, known by the international non-proprietary name Imatinib mesylate, is a medication primarily used to treat specific types of cancer [, ]. While Imatinib Mesylate itself has been extensively studied, its related substances, including Imatinib related substance B, are primarily researched in the context of quality control and analysis of Imatinib Mesylate production []. Understanding the properties and synthesis of Imatinib related substance B is crucial for ensuring the purity and efficacy of Imatinib Mesylate.

Imatinib Mesylate (STI571)

    Compound Description: Imatinib mesylate, also known as STI571, is a tyrosine kinase inhibitor that is primarily used in the treatment of chronic myeloid leukemia (CML). It functions by binding to the ATP-binding site of the Bcr-Abl tyrosine kinase enzyme, thus inhibiting its activity and preventing the proliferation of cancerous cells. [, , ] Imatinib mesylate has shown significant efficacy in inducing remission in patients with CML and has become a cornerstone of treatment for this disease.

4-[(piperazin-1-yl)methyl]-N-[4-methyl-3-[[4-(pyridin-3-yl)pyrimidin-2-yl]amino]phenyl]benzamide (Imatinib Related Substance A)

    4-[(4-methyl-1-oxidopiperazin-1-yl)methyl]-N-[4-methyl-3-[[4-(pyridin-3-yl)pyrimidin-2-yl]amino]phenyl]benzamide (Imatinib Related Substance C)

      4-[(4-methyl-4-oxidopiperazin-1-yl)methyl]-N-[4-methyl-3-[[4-(pyridin-3-yl)pyrimidin-2-yl]amino]phenyl]benzamide (Imatinib Related Substance D)

        Compound Description: Identified as Imatinib related substance D in the research, this compound is another structurally related substance of Imatinib mesylate. [] Its investigation is essential for a thorough understanding of the chemical space around Imatinib mesylate and for developing sensitive and specific analytical methods for drug quality control.

      1,4-bis-[4-[4-methyl-3-[[4-(pyridin-3-yl)pyrimidin-2-yl]amino]phenyl]carbamoyl]benzylpiperazine (Imatinib Related Substance E)

        4-methyl-N3-[4-(3-pyridinyl)-2-pyrimidinyl]-1,3-phenylenediamine

          Compound Description: This compound is a key intermediate in the synthesis of Imatinib and its analogs. [, ] It represents a crucial building block, and its efficient preparation is essential for cost-effective and streamlined drug production.

        4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]-N-[5-(4-methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)phenyl]benzamide (Nilotinib)

          Compound Description: Nilotinib is a second-generation tyrosine kinase inhibitor specifically designed to target the Bcr-Abl fusion protein, much like Imatinib. [] This targeted action makes it effective against chronic myeloid leukemia, especially in cases resistant to Imatinib.

        Staurosporine Derivatives

          Compound Description: Staurosporine derivatives are a group of compounds known for their broad inhibitory activity against various kinases, including FLT-3, a receptor tyrosine kinase. [] This makes them relevant in the context of cancer treatment, particularly in leukemia research.

        Overview

        Imatinib (Piperidine)-N,N-dioxide is a derivative of imatinib, a well-known small molecule kinase inhibitor primarily used in the treatment of certain cancers, particularly chronic myeloid leukemia. Imatinib functions by inhibiting specific tyrosine kinases that are crucial for cancer cell proliferation and survival. The compound is classified as a protein-tyrosine kinase inhibitor and is recognized for its selectivity towards the BCR-ABL fusion protein, which is implicated in various malignancies.

        Source and Classification

        Imatinib was first approved for clinical use in 2001, revolutionizing cancer treatment by targeting the BCR-ABL fusion protein created by the Philadelphia chromosome abnormality. This compound belongs to the class of 2-phenylaminopyrimidine derivatives, with the chemical formula C29H31N7OC_{29}H_{31}N_{7}O and an average molecular weight of approximately 493.60 g/mol . Its structure includes a piperazine ring, which contributes to its pharmacological properties.

        Synthesis Analysis

        The synthesis of Imatinib (Piperidine)-N,N-dioxide involves several steps that typically include:

        1. Formation of the Piperazine Derivative: Starting from appropriate precursors, a piperazine ring is constructed.
        2. Introduction of Functional Groups: Various functional groups are added to create the desired pharmacophore that interacts with target kinases.
        3. Oxidation to N,N-Dioxide: The final step involves oxidizing the nitrogen atoms in the piperazine to form the N,N-dioxide structure.

        Technical details regarding specific reagents, conditions, and yields are often proprietary or found in specialized chemical literature.

        Molecular Structure Analysis

        The molecular structure of Imatinib (Piperidine)-N,N-dioxide can be described as follows:

        • Core Structure: It features a pyrimidine ring connected to a piperazine moiety.
        • Functional Groups: The presence of methyl and other substituents enhances its binding affinity.

        Data from structural analysis indicates that this compound exhibits significant conformational flexibility, which may influence its interaction with target proteins .

        Chemical Reactions Analysis

        Imatinib undergoes various chemical reactions during its metabolism:

        1. Metabolism by Cytochrome P450 Enzymes: The primary metabolic pathway involves oxidation by cytochrome P450 3A4, leading to the formation of N-desmethylimatinib, an active metabolite .
        2. Conjugation Reactions: Subsequent conjugation reactions may occur, resulting in glucuronides or sulfates that facilitate excretion.

        The kinetics of these reactions are essential for understanding drug interactions and efficacy.

        Mechanism of Action

        Imatinib exerts its therapeutic effects through a well-defined mechanism:

        • Inhibition of Tyrosine Kinases: It binds to the ATP-binding site of the BCR-ABL tyrosine kinase, preventing phosphorylation and activation of downstream signaling pathways essential for cancer cell growth and survival.
        • Selective Targeting: While it inhibits multiple tyrosine kinases, its selectivity for BCR-ABL allows normal cells to survive despite the inhibition .

        This selective inhibition is crucial for minimizing side effects while maximizing therapeutic efficacy.

        Physical and Chemical Properties Analysis

        Imatinib (Piperidine)-N,N-dioxide exhibits several notable physical and chemical properties:

        • Solubility: It is generally soluble in organic solvents but has limited solubility in water.
        • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
        • Melting Point: Specific melting point data can vary based on purity and formulation but typically falls within a defined range for similar compounds.

        These properties are vital for formulation development and therapeutic application.

        Applications

        Imatinib (Piperidine)-N,N-dioxide has significant scientific applications:

        1. Cancer Treatment: Primarily used in treating chronic myeloid leukemia and gastrointestinal stromal tumors.
        2. Research Tool: It serves as a model compound in studies investigating tyrosine kinase inhibition and drug resistance mechanisms.
        3. Pharmacokinetic Studies: Researchers utilize this compound to explore metabolic pathways and interactions with other drugs .
        Chemical Characterization of Imatinib (Piperidine)-N,N-dioxide

        Structural Elucidation and Molecular Properties

        Imatinib (Piperidine)-N,N-dioxide (CAS 571186-93-1) is a structurally distinct derivative of the anticancer drug imatinib, formally identified as 4-[(4-Methyl-1,4-dioxido-1-piperazinyl)methyl]-N-[4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]phenyl]benzamide [2] [3] [6]. This molecule features a complex architecture with multiple aromatic systems and a critically modified piperazine ring. The defining structural characteristic is the presence of two oxygen atoms bonded to the piperazine nitrogen atoms, forming an N,N-dioxide configuration [7]. This modification significantly alters the electronic properties of the piperazine ring, converting it into a highly polar, zwitterionic moiety with increased hydrogen-bonding capacity compared to the parent imatinib structure.

        The molecular formula is C29H31N7O3, with a precise molecular weight of 525.60 g/mol [2] [6]. The SMILES notation (O=C(NC1=CC=C(C)C(NC2=NC=CC(C3=CC=CN=C3)=N2)=C1)C4=CC=C(C[N+]5([O-])CCN+([O-])CC5)C=C4) accurately captures the connectivity and oxidation states [6]. The InChIKey (InChI=1S/C29H31N7O3/c1-21-5-10-25(18-27(21)34-29-31-13-11-26(33-29)24-4-3-12-30-19-24)32-28(37)23-8-6-22(7-9-23)20-36(39)16-14-35(2,38)15-17-36/h3-13,18-19H,14-17,20H2,1-2H3,(H,32,37)(H,31,33,34)) provides a standardized descriptor for database searching and computational studies [7]. The dioxidopiperazine ring creates a sterically encumbered, electron-deficient region that influences molecular conformation through intramolecular charge transfer effects and potential dipole-dipole interactions with the adjacent benzamide group.

        Table 1: Fundamental Molecular Characteristics of Imatinib (Piperidine)-N,N-dioxide

        PropertyValue
        CAS Registry Number571186-93-1
        IUPAC Name4-[(4-methyl-1,4-dioxidopiperazine-1,4-diium-1-yl)methyl]-N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide
        Molecular FormulaC29H31N7O3
        Molecular Weight525.60 g/mol
        Exact Mass525.2488 Da
        SynonymsImatinib impurity B; Imatinib N1,N4-dioxide

        Physicochemical Properties: Solubility, Stability, and Hygroscopicity

        The N,N-dioxide modification profoundly impacts the physicochemical behavior of this imatinib derivative. While comprehensive solubility data across solvent systems remains limited in public literature, the molecule exhibits marked polarity due to its zwitterionic nature. Available evidence suggests limited solubility in apolar solvents but moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and methanol (particularly when heated) [8]. The presence of quaternary ammonium N-oxide groups enhances water interaction capabilities, though complete aqueous solubility is constrained by substantial hydrophobic surface area from the benzamide and pyrimidine substituents.

        Stability assessments indicate this compound is hygroscopic, requiring strict storage at -20°C under inert atmosphere to prevent decomposition [7] [8]. The N-oxide functionalities create potential vulnerability to reducing environments and photodegradation, necessitating protective handling. Thermal stability profiles remain inadequately characterized, though related N-oxide compounds typically demonstrate decomposition before melting. The crystalline form appears stable at room temperature for limited durations when protected from moisture, but long-term stability requires desiccated conditions at sub-ambient temperatures [7].

        Purity specifications for research-grade material exceed >95% as determined by HPLC, with rigorous chromatographic protocols essential for accurate quantification due to potential co-elution of structurally similar impurities [7]. The hygroscopic nature complicates gravimetric analysis and necessitates moisture correction factors during quantitative preparation of reference standards.

        Table 2: Physicochemical and Handling Properties

        PropertyCharacterization
        Storage Conditions-20°C, under inert atmosphere
        Shipping ConditionsAmbient temperature
        HygroscopicityHigh (requires desiccant)
        Purity Specification>95% (HPLC)
        Stability ConsiderationsSensitive to humidity, temperature, and reducing agents

        Spectroscopic Identification: NMR, MS, and IR Spectral Data

        Spectroscopic characterization provides definitive identification of Imatinib (Piperidine)-N,N-dioxide. Mass spectrometric analysis reveals a protonated molecular ion [M+H]+ at m/z 526.2566 (calculated for C29H32N7O3+: 526.2566), confirming the molecular formula [6] [7]. Tandem MS analysis shows characteristic fragmentation patterns, including prominent losses corresponding to cleavage of the benzamide linkage (-105 Da) and sequential elimination of the dioxidopiperazine moiety. High-resolution mass spectrometry (HRMS) provides the most reliable confirmation with an exact mass of 525.2488 Da [7].

        Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinctive features, particularly in the 1H-NMR spectrum where the methylene bridge protons between the benzyl and piperazine rings appear as a characteristic singlet at approximately δ 3.8-4.0 ppm. The N-methyl group on the oxidized piperazine resonates as a sharp singlet near δ 3.3 ppm, significantly deshielded compared to non-oxidized analogs. Aromatic protons distributed across four ring systems produce complex coupling patterns between δ 7.0-9.0 ppm, with the pyridyl proton ortho to the nitrogen being most deshielded. The 13C-NMR spectrum exhibits diagnostic downfield shifts for the piperazine carbons adjacent to the N-oxide groups (approximately δ 55-65 ppm) compared to approximately δ 45-50 ppm in non-oxidized analogs [6].

        Infrared spectroscopy shows strong absorptions characteristic of N-oxide functionalities between 1250-1300 cm-1 and 950-990 cm-1. The carbonyl stretch of the benzamide linkage appears near 1650 cm-1, while amine N-H stretches are observed around 3300 cm-1 [6]. These combined spectroscopic signatures provide a reliable identification fingerprint for quality control in pharmaceutical impurity testing.

        Table 3: Key Spectroscopic Identification Markers

        TechniqueKey Diagnostic Features
        Mass Spectrometry[M+H]+ at m/z 526.2566; Characteristic fragments at m/z 421 (loss of C6H5NO), 394 (cleavage at piperazine)
        1H-NMRSinglet at δ ~3.3 ppm (N-CH3); Multiplet at δ ~3.8-4.0 ppm (N-CH2-Ar); Aromatic multiplet (δ 7.0-9.0 ppm)
        13C-NMRCharacteristic N-oxide carbons at δ 55-65 ppm; Benzamide carbonyl at δ ~167 ppm
        Infrared SpectroscopyN-O stretches: 1250-1300 cm-1 and 950-990 cm-1; C=O stretch: ~1650 cm-1

        Properties

        CAS Number

        571186-93-1

        Product Name

        Imatinib (Piperidine)-N,N-dioxide

        IUPAC Name

        4-[(4-methyl-1,4-dioxidopiperazine-1,4-diium-1-yl)methyl]-N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide

        Molecular Formula

        C29H31N7O3

        Molecular Weight

        525.613

        InChI

        InChI=1S/C29H31N7O3/c1-21-5-10-25(18-27(21)34-29-31-13-11-26(33-29)24-4-3-12-30-19-24)32-28(37)23-8-6-22(7-9-23)20-36(39)16-14-35(2,38)15-17-36/h3-13,18-19H,14-17,20H2,1-2H3,(H,32,37)(H,31,33,34)

        InChI Key

        MFKGVMIUOYNDCV-UHFFFAOYSA-N

        SMILES

        CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)C[N+]3(CC[N+](CC3)(C)[O-])[O-])NC4=NC=CC(=N4)C5=CN=CC=C5

        Synonyms

        4-[(4-Methyl-1,4-dioxido-1-piperazinyl)methyl]-N-[4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]phenyl]benzamide;

        Product FAQ

        Q1: How Can I Obtain a Quote for a Product I'm Interested In?
        • To receive a quotation, send us an inquiry about the desired product.
        • The quote will cover pack size options, pricing, and availability details.
        • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
        • Quotations are valid for 30 days, unless specified otherwise.
        Q2: What Are the Payment Terms for Ordering Products?
        • New customers generally require full prepayment.
        • NET 30 payment terms can be arranged for customers with established credit.
        • Contact our customer service to set up a credit account for NET 30 terms.
        • We accept purchase orders (POs) from universities, research institutions, and government agencies.
        Q3: Which Payment Methods Are Accepted?
        • Preferred methods include bank transfers (ACH/wire) and credit cards.
        • Request a proforma invoice for bank transfer details.
        • For credit card payments, ask sales representatives for a secure payment link.
        • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
        Q4: How Do I Place and Confirm an Order?
        • Orders are confirmed upon receiving official order requests.
        • Provide full prepayment or submit purchase orders for credit account customers.
        • Send purchase orders to sales@EVITACHEM.com.
        • A confirmation email with estimated shipping date follows processing.
        Q5: What's the Shipping and Delivery Process Like?
        • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
        • You can use your FedEx account; specify this on the purchase order or inform customer service.
        • Customers are responsible for customs duties and taxes on international shipments.
        Q6: How Can I Get Assistance During the Ordering Process?
        • Reach out to our customer service representatives at sales@EVITACHEM.com.
        • For ongoing order updates or questions, continue using the same email.
        • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

        Quick Inquiry

         Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.